4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine
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Overview
Description
4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of tetrahydropyridines This compound is characterized by a tetrahydropyridine ring substituted with a 4-ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine typically involves the reaction of 4-ethylbenzaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst. The reaction conditions generally include a solvent like ethanol or methanol and a temperature range of 25-50°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced to form more saturated tetrahydropyridine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: More saturated tetrahydropyridine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as neuroprotective effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The pathways involved can include modulation of neurotransmitter systems or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Ethylphenol: A related compound with a similar aromatic structure but lacking the tetrahydropyridine ring.
4-Vinylphenol: Another related compound with a vinyl group instead of the ethyl group.
Uniqueness
4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine is unique due to its combination of the tetrahydropyridine ring and the 4-ethylphenyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C13H17N |
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Molecular Weight |
187.28 g/mol |
IUPAC Name |
4-(4-ethylphenyl)-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C13H17N/c1-2-11-3-5-12(6-4-11)13-7-9-14-10-8-13/h3-7,14H,2,8-10H2,1H3 |
InChI Key |
ZQNRDVQYZGESMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CCNCC2 |
Origin of Product |
United States |
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